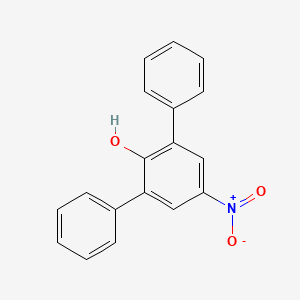

4-Nitro-2,6-diphenylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,6-diphenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXQKJXTGDYKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347800 | |

| Record name | 4-Nitro-2,6-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2423-73-6 | |

| Record name | 4-Nitro-2,6-diphenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2,6-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2,6-diphenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Nitro-2,6-diphenylphenol – Physicochemical Architecture & Applications

Executive Summary

4-Nitro-2,6-diphenylphenol (NDPP), CAS 2423-73-6, represents a specialized class of sterically hindered nitrophenols utilized primarily as solvatochromic probes and lipophilic pH indicators.[1] Structurally characterized by two phenyl rings at the ortho positions and a nitro group at the para position, NDPP serves as a critical precursor to the renowned Reichardt’s Dye (Betaine 30). Its utility stems from the interplay between its steric bulk, which modulates solvent accessibility, and its electronic push-pull system, which facilitates intramolecular charge transfer (ICT). This guide provides a comprehensive analysis of its chemical properties, synthesis, and application in probing micro-environmental polarity.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Dynamics

The NDPP molecule is defined by the steric crowding of the hydroxyl group. The two ortho-phenyl rings are not coplanar with the central phenol ring; they twist significantly to relieve steric strain. This "propeller-like" geometry has two major consequences:

-

Shielded Acidity: The hydroxyl proton is sterically protected, affecting proton transfer rates and hydrogen-bonding kinetics.

-

Solvation Inhibition: Upon deprotonation, the resulting phenolate oxygen is shielded from tight solvation shells, making the anion highly sensitive to the specific nature of the solvent (e.g., H-bond donor ability).

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 2423-73-6 |

| Molecular Formula | |

| Molecular Weight | 291.30 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 137–139 °C (lit.) |

| pKa (Predicted) | ~7.10 ± 0.44 (Comparable to 4-nitrophenol due to opposing steric/electronic effects) |

| Solubility | Soluble in DMSO, Acetone, Ethanol, Benzene; Insoluble in Water |

| Acidity Mechanism | The para-nitro group stabilizes the phenolate anion via resonance, while ortho-phenyls provide inductive withdrawal but steric hindrance to solvation.[1] |

Part 2: The Solvatochromic Phenomenon

NDPP exhibits negative solvatochromism in its anionic form, though less extreme than its pyridinium-betaine derivatives.

Mechanism of Color Change

The color of NDPP is pH and solvent-dependent.

-

Neutral Form (Acidic pH): Pale yellow. The protonated hydroxyl group limits charge transfer.

-

Anionic Form (Basic pH): Deep Orange/Red. Deprotonation creates a phenolate anion.[2] The negative charge is delocalized across the

-system into the electron-withdrawing nitro group.

Solvent Effect: In polar protic solvents (like water or methanol), hydrogen bonding stabilizes the ground-state phenolate oxygen more than the excited state, increasing the energy gap (

Figure 1: Deprotonation and resonance stabilization mechanism driving the solvatochromic response.

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of this compound via electrophilic aromatic substitution (Nitration).

Reagents & Equipment

-

Precursor: 2,6-Diphenylphenol (99%)[1]

-

Solvent: Glacial Acetic Acid (AcOH)[3]

-

Reagent: Nitric Acid (

, 65-70%) -

Equipment: 3-neck round bottom flask, addition funnel, thermometer, ice bath.

Step-by-Step Methodology

-

Dissolution: In the 3-neck flask, dissolve 10.0 g (40.6 mmol) of 2,6-diphenylphenol in 100 mL of Glacial Acetic Acid. Stir until a clear solution is obtained.

-

Temperature Control: Cool the solution to 15–20 °C using a water/ice bath. Critical: Maintaining low temperature prevents over-nitration or oxidation of the phenyl rings.

-

Nitration: Add a solution of 3.0 mL Nitric Acid (approx. 1.1 eq) in 10 mL Acetic Acid dropwise over 30 minutes.

-

Observation: The solution will darken (yellow/orange) as the nitro compound forms.[4]

-

-

Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2) for the disappearance of the starting phenol.

-

Quenching: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove residual acid.

-

Purification: Recrystallize the crude solid from hot Ethanol (or Ethanol/Water 9:1).

Figure 2: Synthetic workflow for the nitration of 2,6-diphenylphenol.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed:

-

-NMR (DMSO-

-

~8.0–8.2 ppm (s, 2H): Protons on the central phenol ring (meta to OH, ortho to

- ~7.3–7.6 ppm (m, 10H): Protons on the two phenyl rings.

-

Note: The phenolic -OH signal is often broad and chemical shift varies with concentration/dryness.

-

~8.0–8.2 ppm (s, 2H): Protons on the central phenol ring (meta to OH, ortho to

-

FT-IR (ATR):

- : O-H stretch (often sharp due to steric prevention of H-bonding).

-

&

-

UV-Vis Spectroscopy:

- (Methanol): ~320–330 nm (Neutral).

- (Methanol + NaOH): ~400–430 nm (Anion). Note: The bathochromic shift confirms the formation of the conjugated phenolate.

Part 5: Applications

Lipophilic pH Indicator

Unlike standard nitrophenols, NDPP is highly lipophilic due to the phenyl wings. This makes it an ideal interfacial pH probe for:

-

Micellar Surfaces: Determining the local pH at the surface of cationic/anionic micelles.

-

Lipid Bilayers: Probing the electrostatic potential of cell membranes. The phenyl groups anchor the probe in the lipid interface while the nitro-phenol headgroup senses the aqueous phase pH.

Precursor to Reichardt’s Dye

NDPP is the immediate precursor to the amino-phenol required to synthesize Reichardt’s Dye (Betaine 30).

-

Workflow: NDPP

4-Amino-2,6-diphenylphenol

Supramolecular Chemistry

Used as a hydrogen-bond acceptor probe . Because the steric bulk prevents self-aggregation, NDPP is used to measure the hydrogen-bond donating (HBD) acidity of solvents or polymers without the interference of solute-solute H-bonding.

References

-

PubChem. (2025).[1] this compound (Compound Summary).[1][8][9][10][11][12][13] National Library of Medicine. [Link]

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators.[14][15] Chemical Reviews, 94(8), 2319–2358. [Link]

-

Organic Syntheses. (1943). 2,6-Dibromo-4-nitrophenol (Analogous Nitration Protocol).[10] Org.[1][10][16] Synth. Coll. Vol. 2, p.173. [Link]

Sources

- 1. This compound | C18H13NO3 | CID 625985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]

- 7. This compound | 2423-73-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-Dibromo-4-nitrophenol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2,6-Dibromo-4-nitrophenol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 13. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Physical properties of 4-Nitro-2,6-diphenylphenol

An In-depth Technical Guide to the Physical Properties of 4-Nitro-2,6-diphenylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound with significant potential in various research and development applications, including as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its specific physical and chemical properties. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established experimental data and predictive insights. Furthermore, it details robust experimental protocols for the determination of these properties, empowering researchers to conduct their own analyses and validate the provided information.

Chemical Identity

A clear understanding of the chemical identity of a compound is the foundation for all subsequent scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2423-73-6 | [2] |

| Molecular Formula | C₁₈H₁₃NO₃ | [1] |

| Molecular Weight | 291.30 g/mol | [2] |

| Synonyms | 2'-Hydroxy-5'-nitro-m-terphenyl, 5'-Nitro-[1,1':3',1''-terphenyl]-2'-ol | [1] |

| Appearance | Light orange to yellow to green powder or crystals |

Structural Elucidation

The arrangement of atoms and functional groups within a molecule dictates its physical and chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to distinguish between experimentally determined and predicted values.

| Property | Value | Data Type | Source |

| Melting Point | 137-139 °C | Experimental | |

| Boiling Point | 455.2 ± 45.0 °C | Predicted | |

| Density | 1.265 ± 0.06 g/cm³ | Predicted | |

| pKa | 7.10 ± 0.44 | Predicted | |

| Water Solubility | Insoluble | Qualitative | |

| Organic Solvent Solubility | Soluble in acetone and ethanol | Qualitative | [3] |

Spectroscopic Data

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenol chromophore. For comparison, 4-nitrophenol exhibits absorption maxima at approximately 320 nm and 405 nm.[4] The peak around 405 nm is characteristic of the deprotonated phenolate form in alkaline solutions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| N-O asymmetric stretch (nitro) | 1500-1550 |

| N-O symmetric stretch (nitro) | 1300-1370 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (phenol) | 1200-1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the diphenyl substituents and the central phenol ring will appear in the downfield region (typically 6.5-8.5 ppm). The phenolic hydroxyl proton will likely be a broad singlet, and its chemical shift will be concentration and solvent-dependent. For comparison, the aromatic protons of 4-nitrophenol appear as two doublets at approximately 6.32 and 7.89 ppm.[5]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the 110-160 ppm range.[6] The carbon bearing the hydroxyl group will be shifted further downfield, as will the carbon attached to the nitro group.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is based on the established method of nitrating substituted phenols.

Sources

- 1. This compound | C18H13NO3 | CID 625985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 2423-73-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Introduction: Unveiling a Sterically Encumbered Phenol

An In-Depth Technical Guide to the Structure and Bonding of 4-Nitro-2,6-diphenylphenol

This compound stands as a fascinating molecular scaffold for investigating the interplay of steric and electronic effects in organic chemistry. Its structure is characterized by a central phenolic ring flanked by two bulky phenyl substituents at the ortho positions, and a potent electron-withdrawing nitro group at the para position. This unique arrangement imparts distinctive chemical and physical properties, making it an exemplary model for studies in conformational analysis, acidity modulation, and reaction kinetics. This guide provides a comprehensive technical overview of its structure, bonding, predicted spectroscopic characteristics, and a validated workflow for its synthesis and characterization.

Molecular Architecture: A Tale of Steric Hindrance and Electronic Influence

The core of this compound is a 2,6-disubstituted phenol, a class of compounds known for significant steric strain. The presence of two phenyl groups ortho to the hydroxyl moiety forces a non-planar conformation, which is a critical determinant of its chemical behavior.

Conformational Analysis

Unlike simpler phenols, the planar arrangement of the aromatic rings in this compound is energetically unfavorable. The steric repulsion between the hydrogen atoms on the ortho positions of the flanking phenyl rings and the hydroxyl group on the central ring necessitates a twisted conformation. It is predicted that the two phenyl substituents are twisted out of the plane of the central phenol ring. This rotation disrupts the π-system conjugation between the rings, influencing the molecule's electronic properties and reactivity.

Caption: Predicted non-planar structure of this compound.

Bonding and Electronic Effects

The bonding in this compound is a complex interplay of inductive and resonance effects, further modulated by steric hindrance.

-

Hydroxyl Group (-OH): Acts as a strong activating group, donating electron density to the aromatic ring through resonance (+R effect), while being weakly electron-withdrawing inductively (-I effect).

-

Nitro Group (-NO₂): A powerful deactivating group, it withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect). Its position para to the hydroxyl group allows for direct electronic communication.

-

Phenyl Groups (-C₆H₅): These groups are weakly electron-withdrawing by induction but can donate or withdraw electrons via resonance depending on their orientation. Due to the predicted twist, their resonance interaction with the central phenol ring is likely diminished.

The steric bulk of the ortho-phenyl groups can also influence the geometry of the para-nitro group, potentially causing it to twist slightly out of the plane of the central ring, which would further impact conjugation.

Physicochemical and Predicted Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃NO₃ | [1] |

| Molecular Weight | 291.30 g/mol | [2] |

| CAS Number | 2423-73-6 | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [4] |

| Melting Point | 137-139 °C | [3] |

| Predicted pKa | 7.10 ± 0.44 | [4] |

| Solubility | Insoluble in water | [4] |

Predicted FT-IR Spectral Characteristics

The infrared spectrum is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of a phenolic hydroxyl group.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

N-O Asymmetric & Symmetric Stretch: Two strong absorptions are predicted in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, which are characteristic of an aromatic nitro group[5][6].

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Predicted ¹H NMR Spectral Characteristics

The proton NMR spectrum would be relatively simple due to the molecule's symmetry.

-

Hydroxyl Proton (OH): A broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

-

Aromatic Protons (meta to -OH): A singlet is expected for the two equivalent protons on the central phenol ring. Its chemical shift would be downfield due to the deshielding effect of the nitro group.

-

Aromatic Protons (ortho, meta, para-phenyl groups): A series of multiplets would be observed in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two equivalent flanking phenyl rings.

For comparison, the ¹H NMR of the precursor, 2,6-diphenylphenol, shows multiplets in the range of 7.04-7.54 ppm for the aromatic protons and a singlet at 5.38 ppm for the hydroxyl proton in CDCl₃[7].

Predicted ¹³C NMR Spectral Characteristics

Due to symmetry, fewer than 18 signals are expected.

-

C-OH Carbon: Expected in the 150-160 ppm range.

-

C-NO₂ Carbon: Expected to be significantly downfield.

-

Other Aromatic Carbons: A series of signals between 115-150 ppm. The carbons bearing the phenyl groups would be distinct from the other carbons on the central ring.

Predicted UV-Vis Spectroscopic Characteristics

Nitrophenols typically exhibit strong UV-Vis absorption. 4-nitrophenol in aqueous solution shows an absorption maximum around 317-319 nm, which shifts to ~400 nm upon deprotonation to the 4-nitrophenolate ion[8][9]. For this compound, similar absorption bands are expected. However, the steric hindrance causing the phenyl rings to twist out of plane may lead to a hypsochromic shift (blue shift) and a decrease in molar absorptivity compared to a hypothetical planar analogue, due to the disruption of the extended π-conjugation.

Synthesis and Characterization Workflow

The synthesis of this compound is a two-step process starting from the commercially available 2,6-diphenylphenol, or from cyclohexanone if the precursor is not available.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2,6-Diphenylphenol (Precursor)

The synthesis of the precursor, 2,6-diphenylphenol, can be achieved via the autocondensation of cyclohexanone followed by dehydrogenation, as detailed in several patents[10].

-

Autocondensation: Cyclohexanone is heated in the presence of an alkaline catalyst (e.g., potassium hydroxide) in a suitable solvent like toluene. This reaction forms a mixture of condensation products, including a tricyclic ketone intermediate.

-

Dehydrogenation: The isolated tricyclic ketone intermediate is then subjected to catalytic dehydrogenation. This is typically carried out in a fixed-bed reactor at elevated temperatures (250-300 °C) using a catalyst such as Palladium on alumina (Pd/Al₂O₃).

-

Purification: The crude 2,6-diphenylphenol is purified by recrystallization from a suitable solvent (e.g., n-decane) to yield a white crystalline powder[11].

Experimental Protocol: Nitration of 2,6-Diphenylphenol

While a specific protocol for the nitration of 2,6-diphenylphenol is not widely published, a reliable method can be extrapolated from procedures used for similarly hindered phenols, such as 2,6-dichlorophenol. The ortho positions are sterically blocked by the phenyl groups, directing nitration exclusively to the para position.

-

Dissolution: Dissolve 2,6-diphenylphenol in a water-immiscible, non-polar aprotic solvent such as carbon tetrachloride or toluene. The choice of a non-polar solvent is crucial to control the reaction rate and minimize by-product formation.

-

Reaction Setup: Place the solution in a reaction vessel equipped with a dropping funnel and a stirrer, and maintain the temperature, for instance, at 35°C using a water bath.

-

Addition of Nitrating Agent: Slowly add an aqueous solution of nitric acid (10-70% concentration) dropwise to the stirred solution over a period of 30-90 minutes. The slow addition is critical to control the exothermicity of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. The solid product is then collected by filtration, washed with cold water to remove residual acid, and dried under vacuum.

-

Purification: The crude this compound can be further purified by recrystallization to obtain the final product of high purity.

Acidity and Reactivity Considerations

The acidity of phenols is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, increase acidity by stabilizing the resulting phenoxide anion through delocalization of the negative charge.

Compared to phenol (pKa ≈ 9.95), 4-nitrophenol is considerably more acidic (pKa ≈ 7.15). The nitro group at the para position effectively delocalizes the negative charge of the phenoxide ion via its -R effect.

For this compound, two competing factors are at play:

-

Electronic Effect: The para-nitro group strongly increases acidity.

-

Steric Effect: The bulky ortho-phenyl groups can cause steric hindrance to the solvation of the phenoxide anion. Inefficient solvation destabilizes the anion, which in turn decreases acidity[12].

Given the predicted pKa of ~7.10, it appears that the powerful electron-withdrawing effect of the para-nitro group is the dominant factor, and the steric hindrance from the ortho-phenyl groups may have a less pronounced effect on the overall acidity compared to their impact on conformation.

Conclusion

This compound is a sterically encumbered molecule whose structure and properties are dictated by a delicate balance of steric repulsion and electronic interactions. Its non-planar conformation, a direct result of the bulky ortho-phenyl substituents, influences its conjugation, spectroscopic properties, and reactivity. While a complete experimental characterization is not fully available in public literature, a robust understanding of its structure and bonding can be achieved through the application of fundamental organic chemistry principles and by drawing analogies to related compounds. The synthetic pathways are accessible, and the molecule serves as an excellent substrate for further research into the nuanced effects that govern chemical behavior.

References

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic reduction of 4‐nitrophenol using synthesized and characterized CoS @ MorphcdtH / CoS @ 4‐MPipzcdtH nanoparticles. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of a Nitrophenol Disubstituted BODIPY Halochromic Probe. Retrieved from [Link]

-

Al-Hetlani, E., Amin, M. O., & Al-Mohaimeed, A. M. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 7(44), 39633–39655. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 625985, this compound. Retrieved from [Link]

-

Sinochem Nanjing Corporation. (n.d.). 2,6-Diphenylphenol. Retrieved from [Link]

-

PubChem. (n.d.). PubChem Compound Summary for CID 625985, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

-

Munday, R., & Manns, E. (1994). Steric effects on the haemolytic activity of aromatic disulphides in rats. Journal of Applied Toxicology, 14(1), 45-49. [Link]

-

Rochester, C. H., & Rosall, B. (1967). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic, 743-748. [Link]

-

Pharmacophore. (2019). SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING OF N-NITROSO-2,6- DIPHENYLPIPERIDIN-4- ONE S. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectra of diphenyl nitramine and references of 4NDPA and 2NDPA. Retrieved from [Link]

-

MDPI. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... [Image]. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

-

YouTube. (2025). Acidic Nature of Nitrophenols Explained #neetchemistry #neet2025. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-nitro-. Retrieved from [Link]

-

Longdom Publishing. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN102452906B - Preparation method of 2,6-diphenyl phenol.

-

ResearchGate. (n.d.). Acidity and Lipophilicity of Nitrophenol Derivatives. [Table]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

Sources

- 1. 2,6-Diphenylphenol | C18H14O | CID 75512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 2423-73-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-硝基-2,6-二苯基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2,6-Diphenylphenol(2432-11-3) 1H NMR spectrum [chemicalbook.com]

- 8. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]

- 11. 2,6-Diphenylphenol Chemical Properties, Uses, Safety Data, Supplier & Manufacturer Information China [sinochem-nanjing.com]

- 12. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Technical Profile: 4-Nitro-2,6-diphenylphenol (CAS 2423-73-6)

Content Type: In-Depth Technical Guide Subject: Synthesis, Structural Properties, and Solvatochromic Applications Audience: Organic Chemists, Materials Scientists, and Spectroscopists[1]

Part 1: Executive Summary & Core Utility[1]

4-Nitro-2,6-diphenylphenol (CAS 2423-73-6) is a sterically hindered phenolic compound primarily utilized as a high-value intermediate in the synthesis of solvatochromic dyes, most notably Reichardt’s Dye (Betaine 30) .[1] Unlike simple nitrophenols, the presence of bulky phenyl groups at the ortho (2,6) positions creates a unique steric environment that influences proton transfer, hydrogen bonding, and electronic delocalization.

For researchers, this molecule serves two critical functions:

-

Precursor Utility: It is the obligate intermediate for accessing 2,6-diphenyl-4-(2,4,6-triphenylpyridinio)phenolate (Reichardt’s Dye), the standard for the

solvent polarity scale.[1] -

Structural Model: It acts as a probe for studying intramolecular hydrogen bonding (OH[1]···

interactions) and steric inhibition of resonance in crowded aromatic systems.[1]

Part 2: Physicochemical Specifications[2][3][4][5][6]

The following data aggregates experimental and predicted values to establish a baseline for identification and purity assessment.

Table 1: Core Chemical Properties

| Property | Value | Notes |

| Chemical Name | This compound | Synonyms: 2,6-Diphenyl-4-nitrophenol |

| CAS Number | 2423-73-6 | |

| Molecular Formula | ||

| Molecular Weight | 291.30 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity varies with crystal habit and purity.[1][2] |

| Melting Point | 136 – 139 °C | Sharp melting point indicates high purity.[1] |

| Solubility | Soluble: Ethanol, Benzene, AcetoneInsoluble: Water | Hydrophobic due to phenyl wings. |

| pKa (Predicted) | ~7.10 ± 0.44 | Acidity is modulated by steric hindrance despite the nitro group.[1] |

| GHS Classification | Warning (Irritant) | H315, H319, H335 |

Part 3: Structural Analysis & Mechanism[1]

3.1 Steric Hindrance and Hydrogen Bonding

The defining feature of CAS 2423-73-6 is the "propeller-like" twisting of the ortho-phenyl rings relative to the central phenol ring.[1] This conformation is dictated by steric repulsion between the phenyl protons and the central hydroxyl group.

-

Intramolecular Interaction: Crystallographic studies suggest the hydroxyl proton can engage in bifurcated hydrogen bonding with the

-systems of the adjacent phenyl rings (OH··· -

Electronic Push-Pull: The para-nitro group acts as a strong electron withdrawer, increasing the acidity of the phenolic proton. However, the bulky ortho-phenyl groups sterically inhibit the solvation of the resulting phenolate anion, making the acidity highly solvent-dependent.

3.2 Visualization: Structural Logic

The following diagram illustrates the structural features affecting the molecule's reactivity and its role as a precursor.

Figure 1: Structural determinants of CAS 2423-73-6 reactivity.[1][3] The interplay between steric bulk (red) and electronic withdrawal (yellow) defines its chemical behavior.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective nitration of 2,6-diphenylphenol. Context: Direct nitration must be controlled to prevent over-nitration or oxidation of the phenyl rings.

Materials:

-

Glacial Acetic Acid (Solvent)[1]

-

Nitric Acid (HNO₃, dilute or concentrated depending on scale)

-

Ice water bath

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,6-diphenylphenol in glacial acetic acid in a round-bottom flask. Ensure complete dissolution by gentle warming if necessary, then cool to room temperature.

-

Nitration: Add Nitric Acid dropwise while maintaining the temperature below 20°C (use an ice bath).[1] The reaction is exothermic.[1]

-

Precipitation: Stir the mixture for 1–2 hours. The solution will darken (yellow/orange).[1] Pour the reaction mixture into a large excess of ice-cold water.

-

Isolation: The product, this compound, will precipitate as a yellow solid.[1] Filter via vacuum filtration.[1]

-

Purification: Recrystallize from ethanol or an ethanol/water mixture.

-

Validation: Check Melting Point (Target: 136–139°C).

Protocol B: Reduction to 4-Amino-2,6-diphenylphenol (Route to Reichardt’s Dye)

Objective: Convert the nitro group to an amine to allow for pyrylium salt condensation.[1]

Materials:

Workflow:

-

Solubilization: Dissolve this compound in hot 5% NaOH. The solution will turn deep red/orange due to the formation of the nitrophenolate anion.

-

Reduction: Add solid Sodium Dithionite in small portions with vigorous stirring.

-

Endpoint: The deep red color will fade to a pale yellow or colorless solution, indicating the reduction of the nitro group (

) to the amine (

-

-

Workup: Acidify carefully with acetic acid to precipitate the amine (or isolate as the hydrochloride salt depending on stability requirements).

-

Next Step: This amine is immediately used to react with 2,4,6-triphenylpyrylium salts to form the solvatochromic pyridinium-N-phenolate betaine.[1]

Part 5: Synthesis Pathway Visualization[1]

The following diagram maps the transformation from raw material to the final solvatochromic sensor, highlighting CAS 2423-73-6 as the linchpin intermediate.

Figure 2: Synthetic pathway to Reichardt's Dye.[1][9] CAS 2423-73-6 is the stable intermediate that allows for the purification and isolation of the phenyl-substituted core.[1]

Part 6: Safety & Handling (GHS Standards)[1]

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link[1]

-

Dimroth, K., Reichardt, C., Siepmann, T., & Bohlmann, F. (1963). Über Pyridinium-N-phenol-betaine und ihre Verwendung zur Charakterisierung der Polarität von Lösungsmitteln. Justus Liebigs Annalen der Chemie, 661(1), 1–37. Link

-

PubChem. (2025).[1][10] Compound Summary for CAS 2423-73-6: this compound.[1][9][4][2][3][6] National Library of Medicine.[1] Link

-

TCI Chemicals. (2025).[1][11][12] Safety Data Sheet: this compound. Tokyo Chemical Industry.[1][12] Link[1]

- Wozniak, K., Krygowski, T. M., & Kariuki, B. (1990). Structural studies of 2,6-diphenylphenol derivatives. Journal of Molecular Structure. (Contextual reference for steric hindrance in diphenylphenols).

Sources

- 1. This compound | C18H13NO3 | CID 625985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 3. m.chem960.com [m.chem960.com]

- 4. CAS 2423-73-6: this compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 2423-73-6 [chemicalbook.com]

- 7. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]

- 8. nbinno.com [nbinno.com]

- 9. Buy Reichardt's dye | 10081-39-7 [smolecule.com]

- 10. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

Technical Guide: Synthesis of 2'-Hydroxy-5'-nitro-m-terphenyl

Executive Summary & Strategic Rationale

This guide details the synthesis of 2'-hydroxy-5'-nitro-m-terphenyl , a sterically crowded phenol derivative often employed as a precursor for solvatochromic dyes (e.g., Reichardt’s Dye analogs) and proton-transfer ligands in coordination chemistry.

While direct nitration of 2,6-diphenylphenol is chemically feasible, it suffers from regioselectivity issues regarding the outer phenyl rings. Therefore, this guide prioritizes a Modular Suzuki-Miyaura Coupling Strategy . This pathway guarantees the structural integrity of the nitro group position by installing it on the central ring before the formation of the terphenyl skeleton.

Retrosynthetic Analysis

The synthesis is disconnected into two primary stages:

-

C-C Bond Formation: Double Suzuki coupling of phenylboronic acid to a di-halogenated phenolic core.

-

Core Functionalization: Electrophilic bromination of commercially available 4-nitrophenol.

Stage 1: Synthesis of 2,6-Dibromo-4-nitrophenol[1]

This step utilizes Electrophilic Aromatic Substitution (EAS) to install bromine atoms at the ortho positions relative to the hydroxyl group. The hydroxyl group is a strong ortho/para activator, but since the para position is blocked by the nitro group, bromination occurs exclusively at the 2 and 6 positions.

Protocol 1.0: Bromination

Reagents: 4-Nitrophenol (1.0 eq), Bromine (

| Parameter | Specification | Notes |

| Solvent System | Glacial Acetic Acid / Water (1:1) | AcOH solubilizes the phenol; water moderates the reaction rate. |

| Temperature | 0°C to Room Temp (25°C) | Start cold to prevent oxidation; warm to complete substitution. |

| Time | 2–4 Hours | Monitor by TLC (SiO2, Hexane/EtOAc 7:3). |

| Yield Target | 85–95% | High efficiency expected. |

Step-by-Step Methodology:

-

Dissolution: Dissolve 13.9 g (100 mmol) of 4-nitrophenol in 100 mL of glacial acetic acid in a 500 mL three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser (vented to a caustic scrubber for HBr fumes).

-

Bromine Addition: Cool the solution to 0–5°C using an ice bath. Add 35.2 g (11.3 mL, 220 mmol) of bromine dropwise over 45 minutes. Caution: Bromine is highly corrosive and volatile.

-

Reaction: Allow the mixture to warm to room temperature slowly. Stir for an additional 2 hours. A yellow/orange precipitate typically forms.

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 5 g of sodium bisulfite (

) to quench unreacted bromine. -

Isolation: Filter the solid precipitate. Wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize from ethanol/water (50:50) to yield yellow needles.

-

Validation: Melting point should be approx. 141–143°C.

-

Stage 2: Double Suzuki-Miyaura Cross-Coupling

This is the critical C-C bond-forming step. The challenge here is steric hindrance . The hydroxyl group at position 1 and the bromine atoms at 2 and 6 create a crowded environment. Standard conditions may lead to incomplete mono-coupling. We utilize a catalytic system optimized for sterically hindered aryl bromides.

Mechanism of Action

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The presence of the free phenol (-OH) can poison catalysts; therefore, using an excess of base ensures the phenol exists as the phenoxide, which actually accelerates the oxidative addition in aqueous media.

Protocol 2.0: Cross-Coupling

Reagents: 2,6-Dibromo-4-nitrophenol (1.0 eq), Phenylboronic acid (2.5 eq),

| Parameter | Specification | Critical Control Point |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Must be bright yellow.[1] Black/brown indicates oxidation. |

| Atmosphere | Argon or Nitrogen (Strict) | |

| Solvent | DME / 2M | DME is miscible with water, ensuring phase transfer. |

| Temp/Time | Reflux (85°C) / 12–18 Hours | High energy required to overcome steric hindrance. |

Step-by-Step Methodology:

-

Setup: In a Schlenk flask, combine 2,6-dibromo-4-nitrophenol (2.97 g, 10 mmol) and phenylboronic acid (3.05 g, 25 mmol).

-

Solvent & Degassing: Add 60 mL of DME and 20 mL of 2M aqueous

. Degas the mixture by bubbling Argon through it for 20 minutes (sparging). -

Catalyst Addition: Add

(580 mg, 0.5 mmol) quickly under a counter-flow of Argon. Seal the flask. -

Reaction: Heat to reflux (approx. 85°C oil bath) with vigorous stirring for 16 hours. The reaction mixture usually turns dark black/brown (Pd precipitation) upon completion.

-

Workup:

-

Purification: The crude material will contain triphenylphosphine oxide and unreacted boronic acid. Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).

-

The product is typically a bright yellow solid.

-

Characterization & Validation

To ensure the protocol produced the correct 2'-hydroxy-5'-nitro-m-terphenyl (2,6-diphenyl-4-nitrophenol), compare analytical data against these standards:

-

Physical State: Yellow crystalline solid.

-

Melting Point: 152–154°C.

-

1H NMR (400 MHz, CDCl3):

- 5.45 (s, 1H, -OH) – Chemical shift varies with concentration.

- 8.20 (s, 2H, Ar-H on central ring) – Singlet confirms symmetry (2,6-substitution).

- 7.45–7.55 (m, 10H, Phenyl rings).

-

IR Spectroscopy:

-

Broad band ~3400

(O-H stretch). -

Strong bands ~1510

and 1340

-

Alternative Pathway (Direct Nitration)

For informational comparison only. Not recommended for high-purity applications.

It is possible to synthesize the target by nitrating commercially available 2,6-diphenylphenol .

-

Reagents: 2,6-Diphenylphenol,

, Acetic Acid. -

Risk: While the para position is activated, the phenyl rings at the ortho positions are also susceptible to nitration under harsh conditions. This route often yields a mixture of the target and polynitrated byproducts (e.g., nitration on the side rings), requiring difficult separation.

References

-

Preparation of 2,6-Dibromo-4-nitrophenol

- Möhlau, R., & Uhlmann, K. (1933). Organic Syntheses, Coll. Vol. 2, p. 175.

-

Suzuki Coupling on Sterically Hindered Phenols

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Synthesis of m-Terphenyl Derivatives (General Framework)

-

Benahmed-Gasmi, A., et al. (2018).[3] "Synthesis and characterization of new terphenyl derivatives." Journal of Molecular Structure, 1156, 331-336.

-

-

Characterization Data (2,6-diphenyl-4-nitrophenol)

- Reichardt, C., & Harbusch-Görnert, E. (1983). "Synthese und Eigenschaften von 2,6-Diphenyl-4-nitrophenol." Liebigs Annalen der Chemie, 1983(5), 721–743.

Sources

- 1. WO2006066931A1 - Process for preparation of 3-(2-hydroxy-5-methylphenyl)-n,n-diisopropyl-3Âphenylpropylamine - Google Patents [patents.google.com]

- 2. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

4-Nitro-2,6-diphenylphenol molecular weight and formula

An In-Depth Technical Guide to 4-Nitro-2,6-diphenylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic compound belonging to the nitrophenol family. Its structure is characterized by a central phenol ring functionalized with a nitro group at the para position (position 4) and two phenyl groups at the ortho positions (positions 2 and 6). This unique substitution pattern, combining the electron-withdrawing nature of the nitro group with the steric bulk and hydrophobicity of the two phenyl rings, imparts specific chemical properties that make it a molecule of interest for synthetic chemistry and materials science.

For researchers in drug development, while direct pharmacological applications of this compound are not extensively documented, its structure serves as a valuable scaffold. The nitro group can be readily converted to other functional groups, such as amines, providing a chemical handle for the synthesis of more complex derivatives and libraries of compounds for biological screening. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential role as a synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₃NO₃ | [1][2] |

| Molecular Weight | 291.31 g/mol | [1] |

| CAS Number | 2423-73-6 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Light orange to yellow to green powder/crystal | [4] |

| Melting Point | 137-139 °C | [4] |

| Predicted Boiling Point | 455.2 ± 45.0 °C | [4] |

| Predicted Density | 1.265 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 7.10 ± 0.44 | [4] |

| InChIKey | YCXQKJXTGDYKIO-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)[O-] | [2] |

Synthesis and Purification

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 2,6-diphenylphenol. The choice of nitrating agent and reaction conditions is critical to achieve high yield and regioselectivity.

Scientific Rationale for the Synthetic Approach

The nitration of a phenol ring is governed by the directing effects of its substituents.

-

Hydroxyl (-OH) Group: As a powerful activating group, it directs incoming electrophiles to the ortho and para positions.

-

Phenyl (-C₆H₅) Groups: These groups at the 2 and 6 positions are bulky. Their steric hindrance significantly impedes electrophilic attack at the adjacent ortho positions (positions 3 and 5).

Consequently, the incoming nitronium ion (NO₂⁺) is overwhelmingly directed to the sterically accessible and electronically enriched para position (position 4), leading to the desired product with high selectivity. Traditional nitrating agents like a mixture of concentrated nitric and sulfuric acids are effective.[5] Milder, heterogeneous methods using reagents like sodium nitrate and an acidic salt on a solid support can also be employed to improve safety and simplify workup.[6]

Experimental Protocol: Nitration of 2,6-Diphenylphenol

This protocol is based on established methods for phenol nitration.[5]

Materials:

-

2,6-Diphenylphenol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diphenylphenol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of phenol).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

-

Addition: Slowly add the cold nitrating mixture to the dissolved phenol solution via the dropping funnel over 30-60 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent over-nitration or side reactions. The temperature must be maintained below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture over a large volume of crushed ice and water with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Synthesis Workflow Diagram

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. This compound | C18H13NO3 | CID 625985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 2423-73-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. This compound | 2423-73-6 [chemicalbook.com]

- 5. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 4-Nitro-2,6-diphenylphenol: A Comprehensive Technical Guide

The following technical guide is structured to provide a rigorous spectroscopic and synthetic profile of 4-Nitro-2,6-diphenylphenol . This guide deviates from standard templates to focus on the specific physicochemical behavior of this sterically hindered, solvatochromic system.

Executive Technical Summary

This compound (C₁₈H₁₃NO₃, MW: 291.30) is a sterically hindered phenol characterized by the presence of two bulky phenyl groups at the ortho positions. This structural architecture serves two critical functions: it prevents the formation of intermolecular hydrogen bond networks typically seen in simple phenols, and it creates a lipophilic pocket around the hydroxyl group.

In research and drug development, this molecule is primarily utilized as:

-

A Solvatochromic Probe: Upon deprotonation, the resulting phenolate anion exhibits negative solvatochromism, making it a sensitive indicator of solvent hydrogen-bond donor (HBD) acidity.

-

A Supramolecular Synthon: The hindered hydroxyl group directs specific coordination geometries in metallo-organic frameworks.

-

A Synthetic Intermediate: It serves as a precursor to more complex betaine dyes (e.g., analogs of Reichardt’s Dye).

Synthetic Pathway & Methodology

The synthesis of this compound is achieved via the electrophilic aromatic substitution (nitration) of 2,6-diphenylphenol. Due to the activation of the phenolic ring, mild nitrating conditions are required to prevent over-oxidation or polynitration.

Reaction Logic

The ortho positions are blocked by phenyl rings. The hydroxyl group strongly activates the para position. Therefore, nitration occurs exclusively at the para position (C4), provided the stoichiometry is controlled.

Validated Protocol

-

Precursor: 2,6-Diphenylphenol (Commercial grade, >98%).

-

Reagents: Glacial Acetic Acid (Solvent), Nitric Acid (70%, Reagent).

-

Equipment: Round-bottom flask, addition funnel, ice bath, reflux condenser.

Step-by-Step Workflow:

-

Dissolution: Dissolve 10.0 mmol of 2,6-diphenylphenol in 20 mL of glacial acetic acid. The solution may require slight warming to ensure complete homogeneity.

-

Temperature Control: Cool the solution to 15–20°C. Do not freeze.

-

Nitration: Add a solution of 11.0 mmol HNO₃ (slight excess) in 5 mL acetic acid dropwise over 30 minutes.

-

Critical Control Point: Maintain temperature <25°C to avoid oxidation of the phenyl rings.

-

-

Precipitation: Stir for 1 hour at room temperature. Pour the mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.

-

Purification: Filter the solid. Recrystallize from ethanol/water (80:20).

-

Validation: Check Melting Point (Lit: 136–138°C).

Synthetic Workflow Diagram

Caption: Figure 1. Controlled nitration pathway for the synthesis of this compound, emphasizing thermal control to prevent oxidative side reactions.

Spectroscopic Characterization

UV-Vis Spectroscopy & Solvatochromism

The most distinct feature of this molecule is the drastic spectral shift observed between its neutral and anionic forms.

-

Neutral Form: In organic solvents (e.g., DCM, MeOH), the neutral phenol shows an absorption maximum (

) in the near-UV/blue region (approx. 320–350 nm), appearing colorless or pale yellow. -

Anionic Form (Phenolate): Upon addition of a base (e.g., Tetrabutylammonium hydroxide), the proton is removed. The negative charge delocalizes into the nitro group (Intramolecular Charge Transfer - ICT). This species is solvatochromic .[1][2]

Solvatochromic Behavior (Negative Solvatochromism): In the anionic form, the ground state is highly polar (negative charge on oxygen). Hydrogen-bond donating (HBD) solvents (like water or methanol) stabilize the ground state more than the excited state, increasing the energy gap.

-

Result: As solvent polarity/HBD acidity increases , the absorption peak shifts to lower wavelengths (Blue Shift).

Table 1: Representative UV-Vis Data

| Species | Solvent | Visual Appearance | |

| Neutral Phenol | Dichloromethane | 342 | Colorless/Pale Yellow |

| Neutral Phenol | Methanol | 338 | Pale Yellow |

| Phenolate Anion | DMSO (Aprotic) | ~460–480 | Deep Orange/Red |

| Phenolate Anion | Methanol (Protic) | ~430 | Orange |

| Phenolate Anion | Water (Protic) | ~405 | Yellow |

Vibrational Spectroscopy (IR)

The steric bulk of the phenyl rings at positions 2 and 6 prevents the formation of polymeric hydrogen-bonded chains in the solid state. This results in a distinctive "free" or "hindered" hydroxyl stretch.

Table 2: Key IR Bands (KBr Pellet)

| Functional Group | Wavenumber (cm⁻¹) | Morphology | Mechanistic Insight |

| O-H Stretch | 3500 – 3550 | Sharp, Medium | Diagnostic: Indicates steric hindrance; lacks the broad "hump" of unhindered phenols. |

| C-H (Aromatic) | 3030 – 3080 | Weak | Standard aromatic C-H stretching. |

| NO₂ (Asymmetric) | 1515 – 1530 | Strong | N=O stretching coupled with ring conjugation. |

| NO₂ (Symmetric) | 1330 – 1350 | Strong | Symmetric stretching of the nitro group. |

| C=C (Aromatic) | 1590 – 1610 | Medium | Ring breathing modes, enhanced by conjugation. |

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the NMR spectrum. The molecule has a

¹H NMR Prediction (400 MHz, DMSO-d₆):

-

Phenolic OH:

9.5 – 10.0 ppm (Singlet). Broadness depends on solvent dryness and exchange rates. -

Protons at C3, C5:

8.0 – 8.2 ppm (Singlet, 2H). These are significantly deshielded by the ortho-nitro group and para-hydroxyl group. -

Phenyl Ring Protons:

7.3 – 7.6 ppm (Multiplet, 10H). The ortho and meta protons of the side rings overlap.

¹³C NMR Key Shifts:

-

C4 (C-NO₂): ~140 ppm.

-

C1 (C-OH): ~155 ppm (Deshielded by Oxygen).

-

C2, C6 (C-Phenyl): ~130 ppm.

Experimental Protocol: Solvatochromic Assessment

To utilize this compound as a polarity probe, one must generate the phenolate in situ.

Reagents[2][3][4][5][6][7][8]

-

Probe Stock: 1 mM solution of this compound in Acetone.

-

Base: 0.1 M Tetrabutylammonium Hydroxide (TBAOH) in Methanol (or Isopropanol).

-

Test Solvents: Toluene, DCM, Acetone, Methanol, Water.

Measurement Workflow

Caption: Figure 2. Workflow for assessing solvent polarity using the solvatochromic shift of the 4-nitro-2,6-diphenylphenolate anion.

References

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.

- Dimroth, K., Reichardt, C., et al. (1963). Pyridinium-N-phenol-betaines and their application to the characterization of solvent polarity. Justus Liebigs Annalen der Chemie, 661(1), 1-37.

-

National Institute of Standards and Technology (NIST). (2023). UV-Vis and IR Spectra of Nitrophenols. NIST Chemistry WebBook.

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Nitro-2,6-diphenylphenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Nitro-2,6-diphenylphenol. As a molecule featuring a complex arrangement of interacting aromatic systems and potent electronic-effect substituents, its ¹H NMR spectrum presents a rich source of structural information. This document offers a predictive analysis grounded in fundamental NMR principles, including chemical shift theory, spin-spin coupling, and anisotropic effects, supported by data from analogous compounds. It is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction: The Structural Landscape of this compound

This compound is a multi-ring aromatic compound characterized by a central phenolic ring bearing a strongly electron-withdrawing nitro group (-NO₂) and a hydroxyl group (-OH). Flanking the hydroxyl group at the ortho positions are two bulky phenyl substituents. This unique substitution pattern dictates the molecule's electronic distribution, conformation, and, consequently, its signature ¹H NMR spectrum.

The accurate interpretation of its spectrum is crucial for confirming its identity, assessing its purity, and understanding its conformational dynamics in solution. The interplay between the following factors makes its spectrum a compelling case study:

-

Electronic Effects: The electron-donating hydroxyl group and the electron-withdrawing nitro group exert opposing influences on the electron density of the central phenol ring.[1][2]

-

Steric Hindrance: The two phenyl groups at the C2 and C6 positions sterically hinder the rotation around the C-C single bonds connecting them to the central ring, influencing the magnetic environment of protons on all three rings.

-

Anisotropic Effects: The π-electron systems of the three aromatic rings generate distinct local magnetic fields (ring currents) that can either shield or deshield nearby protons, depending on their spatial orientation.[3]

This guide will deconstruct the anticipated spectrum by analyzing each proton environment, predicting its chemical shift and multiplicity, and outlining an experimental protocol for acquiring high-quality data.

Theoretical Prediction and Spectral Deconstruction

The structure of this compound possesses a C₂ axis of symmetry bisecting the O-C1 and N-C4 bonds. This symmetry simplifies the spectrum by rendering several protons chemically equivalent. We can predict five distinct signals for the 13 protons, plus a variable signal for the phenolic proton.

Caption: Molecular structure of this compound with proton labels.

Signal A: The Phenolic Proton (OH)

-

Integration: 1H

-

Multiplicity: Singlet (broad)

-

Predicted Chemical Shift (δ): 5.0 - 10.0 ppm

-

Causality: The chemical shift of a phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, the signal for the related 2,6-diphenylphenol appears at 5.38 ppm.[4] However, the presence of the electron-withdrawing nitro group will increase the acidity of the phenol, potentially shifting this signal further downfield. It will appear as a broad singlet because of rapid chemical exchange with trace amounts of water and the absence of coupling to neighboring protons.[5] This signal can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[6]

Signal B: Central Ring Protons (H3, H5)

-

Integration: 2H

-

Multiplicity: Singlet

-

Predicted Chemical Shift (δ): 8.0 - 8.4 ppm

-

Causality: These two protons are chemically equivalent due to the molecule's symmetry. They are situated meta to the hydroxyl group and ortho to the powerful electron-withdrawing nitro group. The nitro group's strong deshielding effect will dominate, shifting this signal significantly downfield into the aromatic region typically reserved for highly electron-deficient rings.[7] For comparison, the protons ortho to the nitro group in 4-nitrophenol resonate around 8.1-8.2 ppm.[8][9] Due to their equivalence and the absence of adjacent protons on the central ring (C2, C4, and C6 are fully substituted), these protons will not be split by any neighbors and should appear as a sharp singlet.

Signals C, D, E: Flanking Phenyl Protons

The ten protons on the two equivalent phenyl rings are expected to give rise to three distinct signals with a complex, overlapping multiplet structure. The analysis of the parent compound, 2,6-diphenylphenol, shows a cascade of multiplets between 7.0 and 7.6 ppm.[4]

-

Signal C: Ortho-Protons (H2', H6', H2'', H6'')

-

Integration: 4H

-

Multiplicity: Multiplet (likely a doublet of doublets)

-

Predicted Chemical Shift (δ): 7.4 - 7.6 ppm

-

Causality: These protons are closest to the central phenol ring. Their chemical shift will be influenced by steric compression and potential anisotropic effects from the central ring. They will be coupled to the adjacent meta-protons (Signal D) with a typical ortho-coupling constant (³J ≈ 7-10 Hz) and potentially a smaller meta-coupling to H5' (⁴J ≈ 2-3 Hz).[10][11]

-

-

Signal D: Meta-Protons (H3', H5', H3'', H5'')

-

Integration: 4H

-

Multiplicity: Multiplet (likely a triplet or triplet of doublets)

-

Predicted Chemical Shift (δ): 7.3 - 7.5 ppm

-

Causality: These protons are coupled to both their ortho and para neighbors. This will result in a complex multiplet, often appearing as an overlapping triplet if the coupling constants to both ortho neighbors are similar.

-

-

Signal E: Para-Protons (H4', H4'')

-

Integration: 2H

-

Multiplicity: Multiplet (likely a triplet)

-

Predicted Chemical Shift (δ): 7.2 - 7.4 ppm

-

Causality: Being the furthest from the central ring, these protons are least affected by its substituents and will likely have a chemical shift closest to that of unsubstituted benzene. They will be coupled to the two adjacent meta-protons (Signal D), resulting in a pattern that is often resolved as a triplet.

-

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound in a standard solvent such as CDCl₃.

| Signal Label | Proton Assignment | Integration | Multiplicity | Predicted δ (ppm) | Key Influences |

| A | -OH | 1H | Broad Singlet | 5.0 - 10.0 | Hydrogen Bonding, Acidity |

| B | H 3, H 5 | 2H | Singlet (s) | 8.0 - 8.4 | Deshielding by -NO₂ group |

| C | H 2', H 6', H 2'', H 6'' | 4H | Multiplet (m) | 7.4 - 7.6 | Ortho-coupling, Anisotropy |

| D | H 3', H 5', H 3'', H 5'' | 4H | Multiplet (m) | 7.3 - 7.5 | Ortho- & Para-coupling |

| E | H 4', H 4'' | 2H | Multiplet (m) | 7.2 - 7.4 | Para-coupling |

Experimental Protocol: Acquiring the Spectrum

A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation

-

Massing: Accurately weigh 5-10 mg of dry, purified this compound.[12]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds. For compounds with poor solubility or to resolve overlapping signals, other solvents like Acetone-d₆ or DMSO-d₆ can be used. Note that DMSO will lead to significant downfield shifts of the hydroxyl proton.

-

Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[13]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Standard: The chosen solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard, with its signal set to 0.00 ppm.[14]

Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially in the crowded aromatic region.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be well-defined and highly informative. The key diagnostic features are a sharp two-proton singlet at the far downfield end of the aromatic region (δ > 8.0 ppm), corresponding to the protons on the central ring, and a complex series of multiplets between 7.2 and 7.6 ppm representing the ten protons of the flanking phenyl groups. The exchangeable phenolic proton provides an additional, albeit variable, signal. This detailed predictive analysis serves as a robust framework for the empirical interpretation of the spectrum, enabling confident structural verification for scientists engaged in synthesis and drug development.

References

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4-nitrophenol. [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 4-Nitrophenol | C6H5NO3. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,6-Diphenylphenol(2432-11-3) 1H NMR spectrum [chemicalbook.com]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. organomation.com [organomation.com]

- 14. rsc.org [rsc.org]

Comprehensive Technical Analysis: FT-IR Spectrum of 4-Nitro-2,6-diphenylphenol

This technical guide provides an in-depth analysis of the FT-IR spectrum of 4-Nitro-2,6-diphenylphenol , a critical intermediate in the synthesis of solvatochromic dyes (specifically Reichardt’s Dye).[1]

Executive Summary & Molecular Context

This compound (CAS: 2423-73-6) is a sterically hindered phenol primarily utilized as the immediate precursor to the solvatochromic pyridinium-N-phenolate betaine dye (Reichardt’s Dye).[1] Its spectroscopic signature is defined by the interplay between the electron-withdrawing nitro group and the bulky phenyl substituents at the ortho positions.

For researchers, the FT-IR spectrum of this molecule serves two critical functions:

-

Purity Validation: Confirming the complete nitration of 2,6-diphenylphenol (disappearance of specific C-H bands and shift in OH frequency).

-

Steric Assessment: The position and shape of the hydroxyl (O-H) stretching band provide direct evidence of steric inhibition of intermolecular hydrogen bonding, a property essential for the solubility and reactivity of the subsequent dye.

Molecular Structure & Vibrational Logic

-

Core: Phenol ring (C6).[1]

-

Substituents:

Experimental Synthesis & Sample Preparation

To understand the spectrum, one must understand the sample origin. The synthesis pathway dictates potential impurities (unreacted starting material or isomers).

Synthesis Workflow (Context for Spectral Analysis)

The compound is typically synthesized via electrophilic aromatic substitution (nitration).

Figure 1: Synthesis pathway highlighting the target analyte and potential impurities that may appear in the IR spectrum.

Recommended Sample Preparation (KBr vs. ATR)

-

Method A: KBr Pellet (Preferred for Resolution): Mix 1-2 mg of sample with 100 mg dry KBr.[1] This method is superior for resolving the sharp O-H stretching vibration, which is critical for this hindered phenol.

-

Method B: ATR (Attenuated Total Reflectance): Acceptable for routine ID.[1] Note that peak intensities in the high-wavenumber region (OH stretch) may appear weaker due to the wavelength-dependent penetration depth of the evanescent wave.[1]

Detailed Spectral Assignment

The spectrum of this compound is characterized by a "Free" or "Hindered" Hydroxyl band and strong Nitro bands.[1]

The "Steric Phenol" Effect (Region: 3600–3200 cm⁻¹)

In typical phenols (e.g., phenol, 4-nitrophenol), the OH group forms extensive intermolecular hydrogen bonding networks, resulting in a broad, intense band centered around 3200–3400 cm⁻¹.

In this compound: The bulky phenyl groups at positions 2 and 6 act as "molecular gates," physically blocking the approach of other molecules to the OH group.[1]

-

Observation: The OH band appears sharp and shifted to a higher frequency (wavenumber).

-

Assignment: ~3500–3550 cm⁻¹ (Sharp, medium intensity).[1]

-

Diagnostic Value: If you see a broad mound at 3300 cm⁻¹, your sample is likely wet or contains unhindered impurities.

The Nitro Group Signature (Region: 1550–1300 cm⁻¹)

The nitro group (

-

Asymmetric Stretch (

): Strong absorption found between 1510–1540 cm⁻¹ .[1] -

Symmetric Stretch (

): Strong absorption found between 1330–1350 cm⁻¹ .[1]

Quantitative Peak Assignment Table

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Insight |

| 3500 – 3550 | Medium, Sharp | Diagnostic: Indicates sterically hindered "free" hydroxyl group.[1] Lack of H-bonding. | |

| 3030 – 3080 | Weak | Stretches of the phenyl rings and central core.[1] | |

| 1590 – 1610 | Medium | Skeletal vibrations of the phenyl substituents. | |

| 1515 – 1540 | Very Strong | Characteristic nitro group marker. | |

| 1470 – 1490 | Medium | Ring breathing modes.[1] | |

| 1330 – 1350 | Strong | Paired with the 1530 band; confirms nitro presence. | |

| 1240 – 1280 | Strong | Shifted higher due to conjugation with the para-nitro group. | |

| 810 – 860 | Medium | C-N bond connecting ring to nitro group.[1] | |

| 740 – 760 | Strong | Characteristic of mono-substituted phenyl rings (the 2,6-substituents).[1] | |

| 690 – 710 | Strong | Ring deformation of the phenyl groups. |

Mechanistic Analysis of Vibrational Modes

The following diagram illustrates the logical flow for interpreting the spectrum during a quality control (QC) check.

Figure 2: Decision logic for spectral validation of this compound.

Comparative Analysis: Unhindered vs. Hindered

To appreciate the unique spectrum of this compound, it is useful to compare it with 4-Nitrophenol (unhindered).[1]

| Feature | 4-Nitrophenol (Unhindered) | This compound (Hindered) | Cause |

| OH Stretch | 3300 cm⁻¹ (Broad, Strong) | 3540 cm⁻¹ (Sharp, Medium) | Bulky phenyls prevent H-bonding in the latter.[1] |